3beta-Tosyloxy-5alpha-androstan-17-one
Overview
Description
3beta-Tosyloxy-5alpha-androstan-17-one, also known as Epiandrosterone or 3β-androsterone, is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). It was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning . This compound belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics .
Molecular Structure Analysis
The molecular formula of 3beta-Tosyloxy-5alpha-androstan-17-one is C19H30O2 . The molecular weight is 290.447 g/mol . The structure of this compound includes 8 defined stereocenters .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3beta-Tosyloxy-5alpha-androstan-17-one include a molecular weight of 290.45 and a linear formula of C19H30O2 .
Scientific Research Applications
Prohormone Supplement in Resistance Training
“3beta-Tosyloxy-5alpha-androstan-17-one” is a prohormone supplement that has been found to enhance resistance training gains . It has been shown to increase lean body mass, reduce fat body mass, and improve muscular strength . However, it’s important to note that these benefits come with significant health risks, including reductions in HDL (good cholesterol), elevations in LDL (bad cholesterol), and potential liver and kidney dysfunction .
Metabolite of Testosterone
This compound is a metabolite of testosterone in mammals . As such, it could potentially be used in research related to testosterone metabolism and its effects on various physiological processes.
Mechanism of Action
Target of Action
The primary target of the compound 3beta-Tosyloxy-5alpha-androstan-17-one is the hypothalamo-pituitary–adrenal (HPA) axis . The HPA axis is a basic reaction of animals to environmental perturbations that threaten homeostasis .
Mode of Action
3beta-Tosyloxy-5alpha-androstan-17-one interacts with its targets by binding to the estrogen receptor beta (ERbeta) . This binding occurs through alternate pathways of gene regulation . The compound’s interaction with its targets results in the inhibition of the paraventricular nucleus (PVN) response to stressors .
Biochemical Pathways
The affected pathways by 3beta-Tosyloxy-5alpha-androstan-17-one include the corticotrophin-releasing hormone (CRH) and vasopressin (AVP) promoters . The downstream effects of these pathways are critical as they can regulate both neuroendocrine and autonomic responses .
Pharmacokinetics
It is known that it is a major metabolite of testosterone . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on bioavailability, are subjects of ongoing research.
Result of Action
The molecular and cellular effects of 3beta-Tosyloxy-5alpha-androstan-17-one’s action include the reduction of adrenocorticotropic hormone (ACTH) and corticosterone responses to restraint stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3beta-Tosyloxy-5alpha-androstan-17-one. For instance, the compound’s action on the HPA axis is a basic reaction to environmental perturbations that threaten homeostasis
Future Directions
3beta-Tosyloxy-5alpha-androstan-17-one is a synthetic steroid compound that has recently gained attention in the scientific community due to its potential applications in various fields of research and industry.
Relevant Papers
A study published in the Journal of Applied Physiology found that a prohormone supplement containing a compound similar to 3beta-Tosyloxy-5alpha-androstan-17-one enhanced resistance training gains but impaired user health . The supplement increased lean body mass and muscular strength, but it also caused significant reductions in HDL cholesterol, elevations in LDL cholesterol, and impairments in liver function .
properties
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O4S/c1-17-4-7-20(8-5-17)31(28,29)30-19-12-14-25(2)18(16-19)6-9-21-22-10-11-24(27)26(22,3)15-13-23(21)25/h4-5,7-8,18-19,21-23H,6,9-16H2,1-3H3/t18-,19-,21-,22-,23-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTMKSKJRZRWKS-MWLOVLLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androsterone tosylate | |
CAS RN |
10429-07-9 | |
Record name | 17-Oxoandrostan-3β-yl tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10429-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androsterone tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010429079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsterone tosylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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